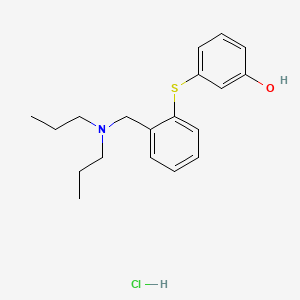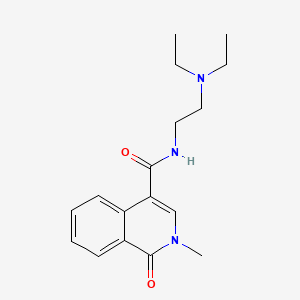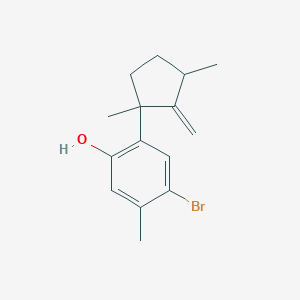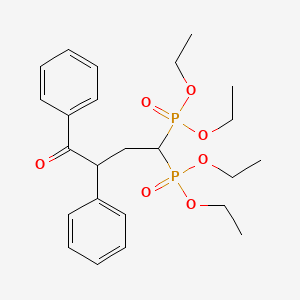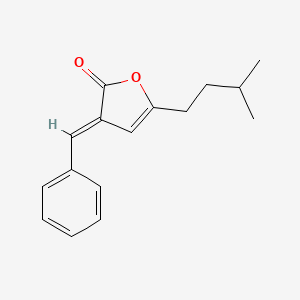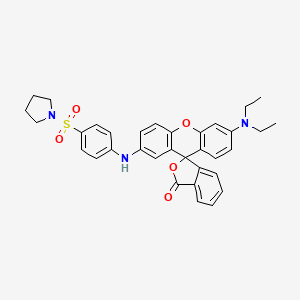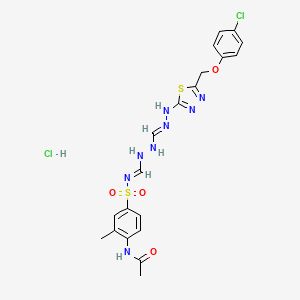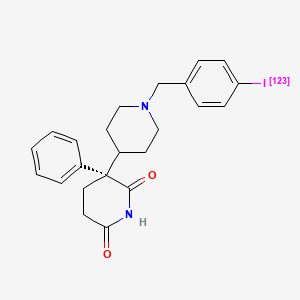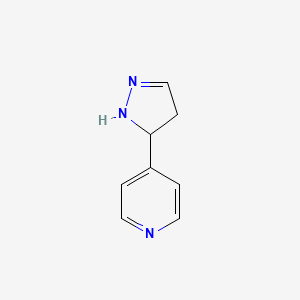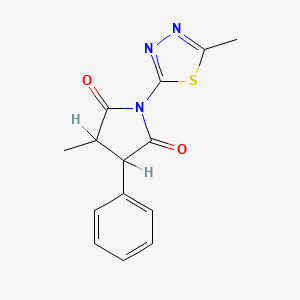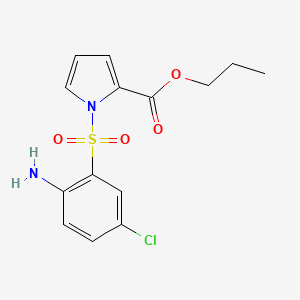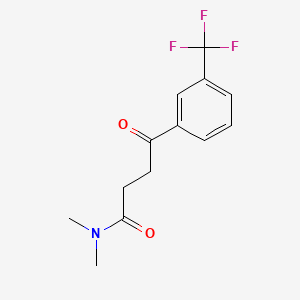
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- is a chemical compound known for its unique structure and properties. It is part of the amide family, which are compounds containing the functional group -C(=O)NH2. This compound is particularly notable for its trifluoromethyl group, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- typically involves the reaction of 3-(m-(trifluoromethyl)benzoyl)propionic acid with dimethylamine. The process can be summarized as follows:
Formation of Mixed Anhydride: The 3-(m-(trifluoromethyl)benzoyl)propionic acid is reacted with an alkyl chloroformate or pivaloyl chloride in the presence of an organic base to form a mixed anhydride.
Amidation: The mixed anhydride is then reacted with dimethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with the gamma-aminobutyric acid (GABA) receptor complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylpropanamide
- N,N-Dimethylbenzamide
- N,N-Dimethylacetamide
Uniqueness
Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Eigenschaften
CAS-Nummer |
93040-69-8 |
|---|---|
Molekularformel |
C13H14F3NO2 |
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
N,N-dimethyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(19)7-6-11(18)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
KAHHHNFAHOXGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


